L-Proline, 5-oxo-, compd. with chitosan
CAS No.: 117522-93-7
Cat. No.: VC0219296
Molecular Formula: C8H13FO2
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117522-93-7 |
|---|---|
| Molecular Formula | C8H13FO2 |
| Molecular Weight | 0 |
Introduction
Chemical Identification and Structural Characteristics
Composition and Nomenclature
L-Proline, 5-oxo-, compd. with chitosan is a salt formed by the protonation of chitosan’s amino groups with 5-oxo-L-proline. The compound is alternatively termed chitosan pyroglutamate or chitosan PCA (pyrrolidonecarboxylic acid salt) . Its CAS registry number (117522-93-7) and molecular formula (C₅H₇NO₃·C₆H₁₁NO₄)ₙ reflect a polymeric structure where 5-oxo-L-proline non-covalently associates with chitosan chains .
Physicochemical Properties
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Appearance: Tan to yellowish powder with a mild amine odor .
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Solubility: Water-soluble due to the hydrophilic nature of 5-oxo-L-proline, which disrupts chitosan’s crystalline structure .
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Molecular Weight: Variable, depending on chitosan’s degree of deacetylation (DD) and polymerization .
Synthesis and Optimization
Preparation Methods
The compound is synthesized by mixing chitosan with 5-oxo-L-proline under acidic conditions. Key steps include:
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Dissolution: Chitosan is dissolved in dilute acetic acid (1% v/v) .
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Complexation: 5-Oxo-L-proline is added stoichiometrically, forming ionic bonds with chitosan’s protonated amino groups .
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Precipitation: The product is precipitated using alkaline solutions (e.g., NaOH), filtered, and dried .
Optimization Factors:
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pH: Optimal complexation occurs at pH 3.9–4.0, balancing chitosan’s solubility and 5-oxo-L-proline ionization .
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Temperature: Reactions are typically conducted at 50–70°C to enhance kinetics without degrading chitosan .
Functional Properties and Mechanisms
Antimicrobial Activity
Chitosan PCA exhibits broad-spectrum antimicrobial effects against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The mechanism involves:
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Cationic Interaction: Protonated amino groups bind to bacterial cell membranes, disrupting permeability .
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Synergistic Effects: 5-Oxo-L-proline chelates metal ions essential for microbial growth, enhancing chitosan’s efficacy .
Table 1: Antibacterial Rates of Chitosan PCA Against Common Pathogens
| Strain | Antibacterial Rate (%) |
|---|---|
| Escherichia coli | 83.1 |
| Staphylococcus aureus | 89.3 |
| Data derived from in vitro assays using 10% w/v chitosan PCA . |
Moisturizing and Film-Forming Capacity
In cosmetics, chitosan PCA acts as a humectant by forming hydroscopic films that retain moisture. Its pyrrolidone carboxylate groups enhance water-binding capacity, making it suitable for skincare formulations .
Industrial and Biomedical Applications
Cosmetics and Personal Care
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Function: Used in creams, lotions, and hair products for moisturizing, anti-aging, and anti-static properties .
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Regulatory Status: Approved under group standards in New Zealand and Canada, indicating low toxicity concerns .
Pharmaceutical Formulations
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Drug Delivery: Chitosan PCA’s mucoadhesive properties enable sustained release of therapeutics in oral and topical formulations .
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Wound Healing: Enhances tissue regeneration by promoting fibroblast proliferation and collagen synthesis .
Environmental and Agricultural Uses
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Odor Control: Incorporated into absorbent materials to neutralize ammonia and sulfur compounds in hygiene products .
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Plant Growth: Foliar application increases crop yield by modulating proline metabolism, though direct evidence for chitosan PCA remains inferred .
Future Directions and Challenges
Research Gaps
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Structure-Activity Relationships: Detailed NMR and XRD studies are needed to elucidate binding modes between chitosan and 5-oxo-L-proline .
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Scalability: Current synthesis methods lack industrial-scale optimization, necessitating continuous flow reactors or solvent-free approaches .
Emerging Applications
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